molecular formula C10H14ClNO3 B14654143 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride CAS No. 41462-33-3

6-methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride

Cat. No.: B14654143
CAS No.: 41462-33-3
M. Wt: 231.67 g/mol
InChI Key: KONIYVMSXQZZFQ-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride typically involves the reaction of 3-methoxyphenethylamine with formaldehyde under acidic conditions to form the tetrahydroisoquinoline core. This is followed by hydroxylation at the 4 and 7 positions to introduce the diol functionality. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and neurotoxic effects.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. The compound may also interact with enzymes involved in oxidative stress and inflammation, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Uniqueness

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride is unique due to the presence of both methoxy and diol functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other tetrahydroisoquinoline derivatives, making it a valuable compound for research and development .

Properties

CAS No.

41462-33-3

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10-3-7-6(2-8(10)12)4-11-5-9(7)13;/h2-3,9,11-13H,4-5H2,1H3;1H

InChI Key

KONIYVMSXQZZFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CNCC(C2=C1)O)O.Cl

Origin of Product

United States

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